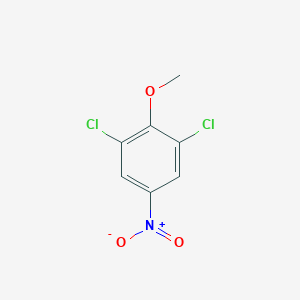

2,6-Dichloro-4-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212118. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVJKPFYCKNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938930 | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-69-7 | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17742-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-methoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-4-nitroanisole physical and chemical properties

An In-depth Technical Guide to 2,6-Dichloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 17742-69-7), a compound of interest in various chemical and pharmaceutical research areas. This document details its structural and physicochemical characteristics, supported by experimental data and protocols.

Core Chemical Identity and Properties

This compound is a chlorinated and nitrated aromatic ether. Its structure consists of an anisole ring substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citation(s) |

| CAS Number | 17742-69-7 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][3][4] |

| Molecular Weight | 222.03 g/mol | [1][3] |

| Physical State | Solid. Pale Yellow to Yellow, or Off-white. | [1][2][5] |

| Melting Point | 97-100 °C | [3][4] |

| 97.3 - 98.9 °C | [1] | |

| Boiling Point | 305.6 °C at 760 mmHg | [4] |

| 155 °C (literature value, context not specified) | [1] | |

| 305.6 ± 37.0 °C (Predicted) | [3] | |

| Density | 1.65 g/cm³ | [1] |

| ~1.52 g/cm³ (rough estimate) | [3] | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Chloroform. | [1] |

| Flash Point | 160 °C | [3][4] |

| Vapor Pressure | 0.00147 mmHg at 25°C | [1] |

| Partition Coefficient | log Pow = 3.07 | [1] |

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The structure of the compound has been confirmed by ¹H NMR.[2][5]

The singlet at 8.22 ppm corresponds to the two equivalent aromatic protons on the ring, and the singlet at 4.01 ppm corresponds to the three protons of the methoxy group.[2][5] ChemicalBook provides access to various spectra for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[6]

Chemical Properties and Reactivity

Stability and Reactivity

This compound is stable under normal storage conditions.[7] However, it is incompatible with several classes of materials:

Hazardous Decomposition

When subjected to high temperatures or fire, the compound can decompose to produce hazardous products, including:

Experimental Protocols

The synthesis of this compound can be achieved via the methylation of 2,6-dichloro-4-nitrophenol.

Synthesis of this compound

This protocol is based on the Williamson ether synthesis.

Reactants:

Procedure:

-

Reaction Setup: A solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) is prepared in anhydrous DMF (60 mL) in a suitable reaction flask with stirring.[2][5]

-

Addition of Reagents: Anhydrous K₂CO₃ (15.9 g, 115.36 mmol) and iodomethane (8.18 g, 57.69 mmol) are added to the solution.[2][5]

-

Reaction Conditions: The mixture is initially stirred at 0°C, then gradually warmed to 60°C and maintained for 6 hours.[2][5]

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice water to quench the reaction, causing the product to precipitate.[2][5]

-

Isolation: The precipitated solid is collected by filtration and dried under a vacuum to yield the crude product.[2][5]

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent. This yields the final product as an off-white solid (2.5 g, 39.0% yield).[2][5]

Caption: Workflow for the synthesis of this compound.

Potential Applications and Safety

Research Applications

This compound has been identified as a potential agent for use as a thyroid hormone receptor agonist, indicating its relevance in drug discovery and development research.[2]

Safety and Handling

This compound is associated with significant health hazards.

-

Toxicity: It has a reported oral LD50 of 88.4 mg/kg and a dermal LD50 > 2000 mg/kg.[1]

-

Handling: Due to its toxicity, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1] Avoid formation of dust and aerosols.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored locked up.[1]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 17742-69-7 [chemicalbook.com]

- 3. This compound | 17742-69-7 [amp.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(17742-69-7) 1H NMR spectrum [chemicalbook.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dichloro-4-nitroanisole (CAS: 17742-69-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-nitroanisole is a halogenated nitroaromatic compound with the chemical formula C₇H₅Cl₂NO₃. Its structure, characterized by a substituted benzene ring, suggests potential applications in various fields of chemical synthesis and biological research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential, though currently putative, role as a thyroid hormone receptor agonist.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₃ |

| Molecular Weight | 222.03 g/mol |

| CAS Number | 17742-69-7 |

| Appearance | Off-white solid[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis via Methylation of 2,6-Dichloro-4-nitrophenol

This method involves the methylation of 2,6-dichloro-4-nitrophenol using iodomethane in the presence of a base.

Experimental Protocol:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) in anhydrous dimethylformamide (DMF) (60 mL), add anhydrous potassium carbonate (K₂CO₃) (15.9 g, 115.36 mmol) and iodomethane (8.18 g, 57.69 mmol).[1]

-

Stir the reaction mixture at 0°C and then gradually warm it to 60°C. Maintain this temperature for 6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid precipitate by filtration and dry it under a vacuum to obtain the crude product.[1]

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent. This purification yields 2.5 g (39.0% yield) of 1,3-dichloro-2-methoxy-5-nitrobenzene as an off-white solid.[1]

Synthesis from 3,5-Dichloro-4-fluoronitrobenzene

This alternative synthesis route involves the nucleophilic aromatic substitution of 3,5-dichloro-4-fluoronitrobenzene with sodium methoxide.

Experimental Protocol:

-

Prepare a mixture of 3,5-dichloro-4-fluoronitrobenzene (2.1 g, 10 mmol) in methanol (MeOH) (25 mL).[1]

-

Slowly add sodium methoxide (NaOMe) (810 mg, 15 mmol) to the mixture at 0°C.[1]

-

Stir the reaction mixture at room temperature for 1.5 hours.[1]

-

Add water (50 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (EtOAc) (2 x 100 mL).[1]

-

Wash the combined organic layers with brine (50 mL), separate the layers, and dry the organic layer over sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent under reduced pressure to yield the desired product (2.18 g, 98% yield) as a white solid.[1]

Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data.

| Spectroscopic Data | |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.22 (s, 2H), 4.01 (s, 3H)[1] |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

Potential Biological Activity: Thyroid Hormone Receptor Agonism

While direct experimental evidence is limited in the available literature, this compound has been suggested as a potential thyroid hormone receptor agonist.[2] The structural motif of a di-chlorinated phenyl ring is present in known selective thyroid hormone receptor-β (THR-β) agonists.[3][4]

Thyroid Hormone Receptor Signaling Pathway

Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[5][6] The binding of a thyroid hormone (or an agonist) to its receptor initiates a cascade of events that modulate gene expression. A simplified overview of this signaling pathway is depicted below.

Caption: Simplified Thyroid Hormone Receptor Signaling Pathway.

Experimental Workflow for Screening Thyroid Hormone Receptor Agonists

The following diagram illustrates a general workflow for screening compounds like this compound for thyroid hormone receptor agonist activity, based on common in vitro assays such as filter-binding and reporter gene assays.[7][8]

Caption: General Experimental Workflow for THR Agonist Screening.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation, particularly in the context of drug discovery. While its role as a thyroid hormone receptor agonist is currently speculative and requires experimental validation, its structural similarity to known active compounds makes it an interesting candidate for biological screening. This guide provides a foundational understanding of its synthesis and potential applications, intended to support further research and development efforts.

References

- 1. Novel pathway for thyroid hormone receptor action through interaction with jun and fos oncogene activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concept Life Sciences [conceptlifesciences.com]

2,6-Dichloro-4-nitroanisole molecular structure and weight

An In-depth Technical Guide to 2,6-Dichloro-4-nitroanisole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an aromatic organic compound. Its structure consists of an anisole core (a methoxy group attached to a benzene ring) substituted with two chlorine atoms at the ortho positions (2 and 6) and a nitro group at the para position (4) relative to the methoxy group.

Molecular Identifiers and Properties: The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2][3] |

| Molecular Weight | 222.03 g/mol | [1] |

| IUPAC Name | 1,3-dichloro-2-methoxy-5-nitrobenzene | [2][3] |

| CAS Number | 17742-69-7 | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Flash Point | 160 °C | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21-8.22 (s, 2H), 4.01 (s, 3H) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. The following protocol is based on the methylation of 2,6-dichloro-4-nitrophenol.

Synthesis of this compound

Materials:

-

2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (60 mL)

-

Anhydrous Potassium Carbonate (K₂CO₃) (15.9 g, 115.36 mmol)

-

Iodomethane (8.18 g, 57.69 mmol)

-

Ice water

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Add 2,6-dichloro-4-nitrophenol (6.0 g) to a round-bottom flask containing anhydrous DMF (60 mL) and stir to dissolve.

-

To the stirred solution, add anhydrous K₂CO₃ (15.9 g) followed by iodomethane (8.18 g).

-

Cool the reaction mixture to 0°C and then gradually warm it to 60°C.

-

Maintain the reaction at 60°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly pouring the mixture into ice water. A solid precipitate will form.

-

Collect the precipitated solid by filtration and dry it under a vacuum to obtain the crude product.[1][4]

Purification

Procedure:

-

Purify the crude product using column chromatography.

-

Prepare the column with a slurry of silica gel in petroleum ether.

-

Use an eluent mixture of petroleum ether and ethyl acetate in an 85:15 ratio.[1][4]

-

Collect the fractions containing the desired product.

-

Combine the relevant fractions and remove the solvent under reduced pressure to yield the pure this compound as a white to off-white solid.[1]

Characterization

The structure of the final product is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum in deuterated chloroform (CDCl₃) should show two key signals: a singlet at approximately 8.22 ppm corresponding to the two aromatic protons and a singlet at around 4.01 ppm corresponding to the three protons of the methoxy group.[1][4]

Applications

This compound has potential applications in medicinal chemistry. It has been identified as a compound that can be used for developing thyroid hormone receptor agonists.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Navigating the Solubility Landscape of 2,6-Dichloro-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-nitroanisole is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate for various bioactive molecules. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the currently available solubility data for this compound, outlines a detailed experimental protocol for its synthesis, and presents a general methodology for solubility determination. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this guide also discusses the solubility of the closely related analogue, 2,6-dichloro-4-nitroaniline, to provide qualitative insights.

Introduction

The physicochemical properties of a compound, particularly its solubility, are fundamental parameters that influence its behavior in chemical and biological systems. For this compound, a molecule of interest in medicinal chemistry and materials science, understanding its solubility profile is a prerequisite for efficient process development and application. This document aims to collate the available information on the solubility of this compound in organic solvents and to provide practical experimental guidance for its synthesis and solubility assessment.

Solubility of this compound

A comprehensive search of scientific databases and chemical literature reveals a significant lack of quantitative solubility data for this compound across a wide range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1] |

| Chloroform | Slightly Soluble | [1] |

It is important to note that the solubility of a compound is influenced by factors such as temperature, pressure, and the polymorphic form of the solid. For precise applications, experimental determination of solubility is strongly recommended.

Insights from a Structural Analog: 2,6-Dichloro-4-nitroaniline

In the absence of extensive data for the target compound, examining the solubility of structurally similar molecules can offer valuable qualitative predictions. The solubility of 2,6-dichloro-4-nitroaniline has been studied in more detail. While the full text of the comprehensive study by Wu et al. was not accessible, the abstract indicates that its mole fraction solubility was determined in 12 pure solvents at various temperatures.[2][3][4][5] The general trend for the aniline analog, which may provide some guidance for the anisole, is an increase in solubility with temperature. The aniline's functional group (-NH2) allows for hydrogen bonding, which will differ from the methoxy group (-OCH3) in this compound, likely leading to different solubility profiles.

Experimental Protocols

Synthesis of this compound from 2,6-Dichloro-4-nitrophenol

A common method for the synthesis of this compound involves the Williamson ether synthesis, starting from 2,6-dichloro-4-nitrophenol.

Materials:

-

2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol)

-

Anhydrous Dimethylformamide (DMF) (60 mL)

-

Anhydrous Potassium Carbonate (K2CO3) (15.9 g, 115.36 mmol)

-

Iodomethane (8.18 g, 57.69 mmol)

-

Petroleum ether

-

Ethyl acetate

-

Ice water

Procedure:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol in anhydrous DMF, add anhydrous K2CO3 and iodomethane.

-

The reaction mixture is stirred at 0°C and then gradually warmed to 60°C and maintained for 6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by slowly pouring the mixture into ice water.

-

The precipitated solid is collected by filtration and dried under a vacuum to yield the crude product.

-

The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent.

-

The structure of the final product, 1,3-dichloro-2-methoxy-5-nitrobenzene (this compound), can be confirmed by 1H NMR spectroscopy.[6][7]

General Protocol for Isothermal Solubility Determination

The following is a general procedure for determining the solubility of a solid compound in an organic solvent at a specific temperature, often referred to as the isothermal saturation method.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. This requires the prior establishment of a calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the measured concentration and the volume of the sample.

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a general workflow for determining its solubility.

Conclusion

This technical guide consolidates the limited available information on the solubility of this compound in organic solvents. The scarcity of quantitative data underscores the necessity for experimental determination to support research and development activities. The provided synthesis and solubility determination protocols offer a practical starting point for researchers. Future work should focus on systematically measuring the solubility of this compound in a diverse set of pharmaceutically and industrially relevant solvents at various temperatures to create a comprehensive and publicly available dataset.

References

- 1. This compound | 17742-69-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 17742-69-7 [chemicalbook.com]

Spectroscopic Profile of 2,6-Dichloro-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-4-nitroanisole, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

A proton NMR spectrum for this compound has been reported with the following chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.22 | Singlet | 2H | Ar-H |

| 4.01 | Singlet | 3H | -OCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~150-160 | C-O |

| ~145-150 | C-NO₂ |

| ~125-135 | C-Cl |

| ~120-125 | Ar-C-H |

| ~60-65 | -OCH₃ |

| Note: These are predicted values and should be confirmed by experimental data. |

Table 3: Infrared (IR) Spectroscopic Data

A complete list of IR absorption peaks for this compound is not available in the searched literature. However, characteristic absorption bands for its functional groups are expected in the following regions.

| Wavenumber (cm⁻¹) | Functional Group Assignment (Predicted) |

| ~1590-1610 | Aromatic C=C stretch |

| ~1510-1550 & ~1340-1380 | Asymmetric & Symmetric NO₂ stretch |

| ~1250-1300 | Ar-O-C stretch (asymmetric) |

| ~1000-1050 | Ar-O-C stretch (symmetric) |

| ~750-850 | C-Cl stretch |

| ~2850-2960 | C-H stretch (methyl) |

Table 4: Mass Spectrometry (MS) Data

| m/z (Predicted) | Ion |

| 221.96 | [M]⁺ (based on ³⁵Cl) |

| 223.96 | [M+2]⁺ (isotope peak for one ³⁷Cl) |

| 225.96 | [M+4]⁺ (isotope peak for two ³⁷Cl) |

| Note: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum. The chemical shifts of the peaks are then referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, the sample is first separated by gas chromatography and then introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), providing the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, and the fragmentation pattern can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.

References

Technical Guide: Synthesis of 2,6-Dichloro-4-nitroanisole from 2,6-Dichloro-4-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloro-4-nitroanisole, a key intermediate in various chemical manufacturing processes, starting from 2,6-dichloro-4-nitrophenol. The core of this transformation is the O-methylation of the phenolic hydroxyl group. This document details the prevalent synthetic methodology, based on the principles of the Williamson ether synthesis, and provides explicit experimental protocols. Quantitative data from cited procedures are summarized for comparative analysis, and a logical workflow of the chemical transformation is visualized.

Introduction

The conversion of 2,6-dichloro-4-nitrophenol to this compound is a fundamental O-methylation reaction. This process involves the substitution of the acidic proton of the phenol's hydroxyl group with a methyl group, forming an ether. This synthesis is crucial for modifying the solubility, reactivity, and biological activity of the parent molecule, making the product a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The most common and robust method to achieve this transformation is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2]

The general principle involves two key steps:

-

Deprotonation: The acidic phenolic proton is removed by a suitable base to form a potent nucleophile, the corresponding phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired anisole product.[1][3]

This guide will focus on specific, documented protocols for this synthesis, providing the necessary details for laboratory replication.

Synthesis Pathway and Mechanism

The primary pathway for synthesizing this compound from its phenolic precursor is the Williamson ether synthesis. The electron-withdrawing nature of the two chlorine atoms and the nitro group increases the acidity of the phenolic proton, facilitating its removal by moderately strong bases.

The general reaction is as follows:

The phenoxide ion acts as the nucleophile, attacking the methyl halide (or other methylating agent) in an Sₙ2 reaction.[1][2] Primary alkyl halides, like iodomethane, are ideal for this reaction as they are unhindered and minimize competing elimination reactions.[4]

Caption: Williamson ether synthesis of this compound.

Experimental Protocols

Two distinct protocols for the O-methylation of 2,6-dichloro-4-nitrophenol are detailed below.

Protocol 1: Methylation using Iodomethane and Potassium Carbonate

This procedure utilizes iodomethane as the methylating agent and potassium carbonate as the base in a polar aprotic solvent.

Methodology:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) in anhydrous N,N-Dimethylformamide (DMF) (60 mL), add anhydrous potassium carbonate (K₂CO₃) (15.9 g, 115.36 mmol).[5]

-

Cool the reaction mixture to 0°C and add iodomethane (8.18 g, 57.69 mmol).[5]

-

Allow the mixture to gradually warm to 60°C and maintain this temperature for 6 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Quench the reaction by slowly pouring the mixture into ice water, which will cause the product to precipitate.[5]

-

Collect the precipitated solid via filtration and dry it under a vacuum to obtain the crude product.[5]

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (85:15 ratio) as the eluent. This yields this compound as an off-white solid.[5]

Protocol 2: Methylation using Sodium Methoxide

This alternative protocol employs sodium methoxide in methanol. Sodium methoxide serves as both the base and the source of the methoxy group in a different mechanistic context.

Methodology:

-

Prepare a mixture of the starting phenol (2.1 g, 10 mmol) in methanol (MeOH) (25 mL).[5]

-

Cool the mixture to 0°C and slowly add sodium methoxide (NaOMe) (810 mg, 15 mmol).[5]

-

Stir the reaction mixture at room temperature for 1.5 hours.[5]

-

Add water (50 mL) to the mixture.

-

Extract the product from the aqueous mixture with ethyl acetate (2 x 100 mL).[5]

-

Combine the organic layers and wash with brine (50 mL).[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]

-

Remove the solvent under reduced pressure to yield the final product as a white solid.[5]

Data Presentation

The following table summarizes the quantitative parameters from the described experimental protocols for easy comparison.

| Parameter | Protocol 1 (Iodomethane) | Protocol 2 (Sodium Methoxide) |

| Starting Material | 2,6-dichloro-4-nitrophenol | Example Phenol |

| Amount of Phenol | 6.0 g (28.84 mmol) | 2.1 g (10 mmol) |

| Base | Anhydrous K₂CO₃ | Sodium Methoxide (NaOMe) |

| Amount of Base | 15.9 g (115.36 mmol) | 810 mg (15 mmol) |

| Methylating Agent | Iodomethane (CH₃I) | Not separately added |

| Amount of Agent | 8.18 g (57.69 mmol) | N/A |

| Solvent | Anhydrous DMF | Methanol (MeOH) |

| Solvent Volume | 60 mL | 25 mL |

| Reaction Temperature | 0°C to 60°C | 0°C to Room Temperature |

| Reaction Time | 6 hours | 1.5 hours |

| Reported Yield | 39.0% | 98% |

Note: The starting material in Protocol 2 was listed as "Example 30a" in the source, but the reaction demonstrates a valid pathway yielding the target compound.[5]

Alternative Methylating Reagents

While the protocols provided use iodomethane and sodium methoxide, other methylating agents are commonly employed in organic synthesis for O-methylation of phenols.

-

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and efficient methylating agent, it reacts with phenoxides to form anisoles.[3][6] However, it is highly toxic and requires careful handling.[7]

-

Dimethyl Carbonate ((CH₃)₂CO₃): A greener and less toxic alternative to dimethyl sulfate and methyl halides.[8][9] Reactions with dimethyl carbonate often require higher temperatures (120-160°C) and specific catalysts, such as cesium carbonate, to achieve good yields.[8]

The choice of reagent depends on factors such as desired reactivity, reaction conditions, safety considerations, and overall cost.

Conclusion

The synthesis of this compound from 2,6-dichloro-4-nitrophenol is efficiently achieved through O-methylation, primarily following the Williamson ether synthesis pathway. The provided protocols, utilizing either iodomethane with a carbonate base or sodium methoxide, offer reliable methods for obtaining the target compound. The selection of a specific protocol can be guided by the comparative data on reaction time, temperature, and yield, as well as considerations for reagent toxicity and availability. This guide serves as a foundational document for researchers to replicate and potentially optimize this important chemical transformation.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

Reactivity of the Methoxy Group in 2,6-Dichloro-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the methoxy group in 2,6-dichloro-4-nitroanisole. The presence of strong electron-withdrawing groups, namely the two chlorine atoms and the nitro group, significantly influences the chemical behavior of the methoxy group. This document explores the principal reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and ether cleavage, supported by experimental data and detailed protocols. The comparative reactivity of the methoxy group versus the chloro substituents as leaving groups is also discussed. Quantitative data is summarized in structured tables, and key reaction mechanisms and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its structure, featuring a methoxy group and three strong electron-withdrawing substituents (two chlorine atoms and a nitro group), renders the aromatic ring highly electron-deficient. This electronic characteristic is the primary determinant of the molecule's reactivity, particularly concerning the methoxy group. Understanding the reactivity of this functional group is crucial for the strategic design of synthetic routes to novel compounds in pharmaceutical and materials science. This guide will focus on the two primary reaction pathways for the methoxy group: Nucleophilic Aromatic Substitution (SNAr) and acid-catalyzed ether cleavage.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The aromatic ring of this compound is highly activated towards nucleophilic attack due to the presence of the ortho- and para-directing nitro and chloro substituents.[1][2] This activation facilitates the SNAr mechanism, which typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

The Methoxy Group as a Leaving Group

While halogens are more common leaving groups in SNAr reactions, the methoxy group can also be displaced, particularly in highly activated systems. The strong electron-withdrawing nature of the two chloro groups and the nitro group in this compound sufficiently stabilizes the negative charge in the Meisenheimer intermediate, making the departure of the methoxide ion feasible.

A study on the structurally similar 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole demonstrated that the methoxy group can act as a leaving group in reactions with substituted anilines.[5] The reaction proceeds via an SNAr mechanism where the nucleophilic attack of the aniline is the rate-limiting step, followed by the rapid expulsion of the methoxide.[5] This provides strong evidence that the methoxy group in this compound would exhibit similar reactivity.

Comparative Leaving Group Ability: Methoxy vs. Chloro

In SNAr reactions, the typical leaving group ability trend is often the reverse of that seen in SN2 reactions, with fluoride being the best leaving group among halogens (F > Cl ≈ Br > I).[6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative atom polarizing the C-X bond.

Reactions with Nucleophiles

Amines: The reaction of this compound with primary or secondary amines is expected to proceed via SNAr. Depending on the reaction conditions and the relative reactivity of the leaving groups, a mixture of products resulting from the substitution of the methoxy group or one of the chloro groups could be formed. The reaction with an excess of a strong amine nucleophile at elevated temperatures would favor the displacement of the methoxy group.

Thiols: Thiolates are excellent nucleophiles and are expected to react readily with this compound. The reaction would follow an SNAr pathway, leading to the formation of a thioether.

Ether Cleavage

An alternative reaction pathway for the methoxy group in this compound is acid-catalyzed ether cleavage. Ethers are generally stable but can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[7][8]

The mechanism involves the protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). Subsequently, a nucleophile (e.g., bromide or iodide ion) attacks the methyl group in an SN2 reaction, leading to the formation of 2,6-dichloro-4-nitrophenol and a methyl halide.[8] Due to the stability of the aromatic ring, the nucleophile will attack the methyl carbon rather than the aromatic carbon.

Quantitative Data

While specific kinetic data for the substitution of the methoxy group in this compound is limited, the following table provides kinetic data for the analogous reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines, which serves as a good model for the reactivity of the methoxy group in a highly activated system.[5]

| Nucleophile (Aniline) | Solvent (MeOH) | k (M⁻¹s⁻¹) |

| 4-Methylaniline | Methanol | 1.25 x 10⁻³ |

| Aniline | Methanol | 5.45 x 10⁻⁴ |

| 4-Chloroaniline | Methanol | 1.32 x 10⁻⁴ |

Table 1: Second-order rate constants for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines at 25°C.[5]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of the Methoxy Group with an Amine

This protocol is a generalized procedure based on standard SNAr methodologies.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous polar aprotic solvent.

-

Add the amine (2.0-3.0 eq.) to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Acid-Catalyzed Ether Cleavage

This protocol is a generalized procedure for the cleavage of the methoxy group.

Materials:

-

This compound

-

Hydrobromic acid (48% aqueous solution) or Hydroiodic acid (57% aqueous solution)

-

Acetic acid (optional, as a co-solvent)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Add an excess of hydrobromic acid or hydroiodic acid. Acetic acid can be added as a co-solvent to improve solubility if needed.

-

Heat the reaction mixture to reflux (typically 100-130 °C).

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Collect the precipitated product (2,6-dichloro-4-nitrophenol) by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The product can be further purified by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: SNAr mechanism for the substitution of the methoxy group.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. 17742-69-7 | 1,3-Dichloro-2-methoxy-5-nitrobenzene | Aryls | Ambeed.com [ambeed.com]

- 4. 17742-69-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 8. nexconn.com [nexconn.com]

Electron-withdrawing effects in 2,6-Dichloro-4-nitroanisole

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2,6-Dichloro-4-nitroanisole

Introduction

This compound is a substituted aromatic compound featuring a central benzene ring functionalized with a methoxy group, two chlorine atoms, and a nitro group. The strategic placement of these substituents significantly influences the electronic properties of the molecule, primarily through potent electron-withdrawing effects. The two chlorine atoms at the ortho positions and the nitro group at the para position to the methoxy group synergistically decrease the electron density of the aromatic ring. This guide provides a comprehensive analysis of these electronic effects, supported by spectroscopic data, synthesis protocols, and structural insights. This information is of particular interest to researchers in medicinal chemistry and materials science, where precise control of molecular electronic properties is crucial for designing molecules with specific functions. For instance, this compound has been investigated for its potential use as a thyroid hormone receptor agonist[1].

Electron-Withdrawing Effects: A Detailed Analysis

The electronic character of this compound is dominated by the inductive and resonance effects of its substituents.

-

Inductive Effect (-I): The chlorine and nitro substituents are highly electronegative. Consequently, they exert a strong inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. The two chlorine atoms, being ortho to the methoxy group, exert a significant pull, which is additive. The nitro group, one of the strongest electron-withdrawing groups, further contributes to this effect from the para position.

-

Resonance Effect (-M): The nitro group also exhibits a powerful resonance effect. It delocalizes the pi-electrons from the benzene ring onto the oxygen atoms of the nitro group. This delocalization is most pronounced at the ortho and para positions relative to the nitro group, further reducing the electron density on the aromatic ring.

The combination of these strong inductive and resonance effects makes the aromatic ring of this compound highly electron-deficient. This has profound implications for its chemical reactivity, particularly its susceptibility to nucleophilic attack.

Caption: Inductive and resonance electron-withdrawing effects in this compound.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound can be characterized by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₃ | [2] |

| Molecular Weight | 222.03 g/mol | |

| Appearance | Off-white to pale yellow solid | [1][3] |

| Melting Point | 97.3 - 98.9 °C | [3] |

| Boiling Point | 155 °C (lit.) | [3] |

| Solubility | DMSO (Sparingly), Chloroform (Slightly) | [3] |

| log Pow | 3.07 | [3] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.22 ppm | singlet | 2H | Aromatic Protons |

| 4.01 ppm | singlet | 3H | Methoxy Protons |

| Spectrum recorded in CDCl₃ at 400 MHz.[1][4] |

The downfield chemical shift of the aromatic protons at 8.22 ppm is a direct consequence of the strong deshielding caused by the electron-withdrawing chlorine and nitro groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2,6-dichloro-4-nitrophenol.[1][4]

Materials:

-

2,6-dichloro-4-nitrophenol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) in anhydrous DMF (60 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[1][4]

-

Anhydrous K₂CO₃ (15.9 g, 115.36 mmol) and iodomethane (8.18 g, 57.69 mmol) are added to the solution.[1][4]

-

The reaction mixture is stirred at 0°C and then gradually warmed to 60°C and maintained for 6 hours.[1][4]

-

After completion, the reaction is cooled to room temperature and quenched by slowly pouring it into ice water.[1][4]

-

The resulting precipitate is collected by filtration and dried under vacuum to yield the crude product.[1][4]

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent.[1][4]

-

The purified product is obtained as an off-white solid.[1][4]

Caption: General workflow for the synthesis of this compound.

Structural Insights from a Related Compound

In 2,6-dichloro-4-nitroaniline, the planar amino and nitro groups are slightly rotated out of the plane of the aromatic ring by approximately 7°.[5] This slight rotation is likely due to steric hindrance from the ortho chlorine atoms. A similar steric effect would be expected for the methoxy group in this compound. The C-N(nitro) bond length is reported to be 1.466 Å, which is consistent with a bond order of less than one due to resonance delocalization.[5]

Conclusion

The electronic landscape of this compound is heavily influenced by the potent electron-withdrawing properties of its substituents. The cumulative inductive and resonance effects of the two chlorine atoms and the nitro group render the aromatic ring significantly electron-deficient. This is corroborated by spectroscopic data, particularly the downfield chemical shift of the aromatic protons in the ¹H NMR spectrum. The synthesis of this compound is straightforward, proceeding via the methylation of the corresponding phenol. The structural characteristics, inferred from the analogous 2,6-dichloro-4-nitroaniline, suggest some steric strain that may slightly alter the planarity of the substituents with respect to the aromatic ring. A thorough understanding of these electronic and structural features is paramount for professionals engaged in the design and synthesis of novel molecules for applications in drug discovery and materials science.

References

- 1. This compound | 17742-69-7 [chemicalbook.com]

- 2. This compound | C7H5Cl2NO3 | CID 169862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Crystal structure of 2,6-dichloro-4-nitroaniline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Biological Activities of 2,6-Dichloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-nitroanisole is a halogenated nitroaromatic compound with the chemical formula C₇H₅Cl₂NO₃. While its biological activities have not been extensively studied, its structural motifs—a nitro group and chlorine substituents on an aromatic ring—are present in numerous compounds with known pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing from the limited available information and the known effects of structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, offering detailed experimental protocols and conceptual frameworks for future investigation.

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 2,6-dichloro-4-nitrophenol.

Experimental Protocol: Synthesis via Methylation

Materials:

-

2,6-dichloro-4-nitrophenol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Petroleum ether

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) in anhydrous DMF (60 mL), add anhydrous K₂CO₃ (15.9 g, 115.36 mmol) and iodomethane (8.18 g, 57.69 mmol).[1]

-

The reaction mixture is stirred at 0°C and then gradually warmed to 60°C and maintained for 6 hours.[1]

-

Upon completion, the reaction is cooled to room temperature and quenched by slowly pouring it into ice water.[1]

-

The precipitated solid is collected by filtration and dried under a vacuum to yield the crude product.[1]

-

The crude product is purified by column chromatography using a petroleum ether:ethyl acetate (85:15) eluent to afford this compound as an off-white solid.[1]

-

The structure of the final product can be confirmed by ¹H NMR spectroscopy.

Potential Biological Activities

Based on its chemical structure and limited preliminary information, this compound may possess several biological activities, including thyroid hormone receptor agonism, antimicrobial effects, and anti-inflammatory properties.

Thyroid Hormone Receptor Agonism

Some chemical suppliers have indicated that this compound can be used as a thyroid hormone receptor agonist. Thyroid hormone receptors (TRs) are nuclear receptors that play crucial roles in metabolism, growth, and development. Agonists of TRβ, in particular, are of interest for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH).

A yeast two-hybrid assay or a luciferase reporter gene assay could be employed to validate and quantify the potential TR agonistic activity of this compound.

Upon binding to a thyroid hormone receptor agonist, the receptor undergoes a conformational change, dissociates from corepressors, and recruits coactivators, leading to the transcription of target genes.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules, leading to cell death.

The antimicrobial potential of this compound could be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many compounds containing chloro and nitro functionalities have been reported to possess anti-inflammatory properties. The potential mechanisms could involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

-

LPS-induced Nitric Oxide (NO) and Cytokine Production: Macrophages (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) in the presence of this compound to assess its ability to inhibit the production of NO (measured by the Griess assay) and pro-inflammatory cytokines like TNF-α and IL-6 (measured by ELISA).

-

Enzyme Inhibition Assays: The inhibitory effect on key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) can be determined using commercially available assay kits.

Cytotoxicity

Nitroaromatic compounds are often associated with cytotoxicity. This property, while a concern for general therapeutic use, can be advantageous in the context of anticancer drug development. The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of investigation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability. This assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a panel of human cancer cell lines.

Quantitative Data Summary

While specific experimental data for this compound is not currently available in the public domain, the following tables are provided as templates to illustrate how quantitative data for its potential biological activities would be presented. The values in these tables are hypothetical and for illustrative purposes only.

Table 1: Illustrative Thyroid Hormone Receptor Activity

| Assay Type | Receptor Subtype | Activity | EC₅₀ / IC₅₀ (µM) |

|---|---|---|---|

| Luciferase Reporter | TRα | Agonist | > 50 |

| Luciferase Reporter | TRβ | Agonist | 5.2 |

| Competitive Binding | TRβ | Antagonist | 12.8 |

Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL)

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Candida albicans | ATCC 90028 | 64 |

Table 3: Illustrative Anti-inflammatory Activity (IC₅₀ in µM)

| Assay | Cell Line | Stimulant | IC₅₀ (µM) |

|---|---|---|---|

| Nitric Oxide Production | RAW 264.7 | LPS | 18.5 |

| TNF-α Production | RAW 264.7 | LPS | 25.1 |

| COX-2 Inhibition | (Cell-free) | - | 12.3 |

| 5-LOX Inhibition | (Cell-free) | - | 30.7 |

Table 4: Illustrative Cytotoxicity (IC₅₀ in µM)

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 48 | 22.4 |

| A549 | Non-small cell lung | 48 | 31.6 |

| HepG2 | Hepatocellular Carcinoma | 48 | 19.8 |

Detailed Experimental Protocols

Thyroid Hormone Receptor Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., GH3 or HEK293T) in 96-well plates. Co-transfect the cells with a thyroid hormone receptor expression vector (TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known agonist/antagonist control.

-

Luciferase Assay: After an additional 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Broth Microdilution Assay for MIC Determination

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, its chemical structure suggests several avenues for promising pharmacological investigation. The potential for this compound to act as a thyroid hormone receptor agonist, an antimicrobial agent, and an anti-inflammatory compound warrants further in-depth study. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically explore the therapeutic potential of this compound and contribute to the development of novel therapeutic agents. Future research should focus on validating these potential activities through rigorous in vitro and in vivo studies to elucidate the mechanisms of action and establish a comprehensive biological profile.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for 2,6-Dichloro-4-nitroanisole (CAS No. 17742-69-7). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This compound is a solid, pale yellow to yellow chemical.[1] Key identification and physical data are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[1] |

| Synonyms | 1,3-dichloro-5-methoxy-2-nitrobenzene, 1,3-dichloro-2-methoxy-5-nitrobenzene | ChemicalBook[1] |

| CAS Number | 17742-69-7 | ChemicalBook[1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | ChemicalBook[1] |

| Molecular Weight | 222.03 g/mol | ChemicalBook[1] |

| Physical State | Solid | ChemicalBook[1] |

| Appearance | Pale Yellow to Yellow | ChemicalBook[1] |

| Melting Point | 97.3 - 98.9 °C | ChemicalBook[1] |

| Boiling Point | 155 °C (lit.) | ChemicalBook[1] |

| Solubility | DMSO (Sparingly), Chloroform (Slightly) | ChemicalBook[1] |

| Vapor Pressure | 0.00147 mmHg at 25°C | ChemicalBook[1] |

| Density | 1.65 g/cm³ | ChemicalBook[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed, suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger[2]

Hazard Pictograms:

-

GHS06: Skull and crossbones (Acute Toxicity)

-

GHS08: Health hazard (Germ Cell Mutagenicity)

-

GHS09: Environment

Toxicological Data

The available toxicological data for this compound is limited. The acute toxicity values are summarized below.

| Route of Exposure | Species | Value | Source |

| Oral | Rat | LD50: 88.4 mg/kg bw | ChemicalBook SDS[1] |

| Dermal | Rat | LD50: > 2000 mg/kg bw | ChemicalBook SDS[1] |

| Inhalation | - | No data available | ChemicalBook SDS[1] |

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not publicly available. However, such studies generally follow established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[2][3][4][5]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[2][6]

-

Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature and a 12-hour light/dark cycle.[2] Before dosing, animals are fasted overnight (food, but not water, is withheld).[5]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[5] The volume administered is typically kept low.

-

Stepwise Procedure: The test proceeds in a stepwise manner using a minimum number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next step: either dosing more animals at the same level, moving to a higher or lower dose, or stopping the test.[5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6] Observations are made shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours, and then daily.

-

Endpoint: The test allows for the classification of the substance's toxicity based on the observed mortality at different dose levels. While not designed to calculate a precise LD50, it provides a range for the lethal dose.[5]

General Protocol for Acute Dermal Toxicity (Based on OECD Guideline 402)

This method assesses the potential short-term hazards of a substance when exposed through the skin.[7][8][9][10]

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the test animal (typically a rat or rabbit), covering at least 10% of the body surface area.[10][11]

-

Test Substance Application: The test substance is applied uniformly over the shaved area.[11] If it is a solid, it should be moistened, usually with water or a suitable vehicle, to ensure good contact with the skin.[10]

-

Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][11]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.[8]

-

Limit Test: For substances expected to have low toxicity, a limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or compound-related effects are observed, no further testing is necessary.[12] For this compound, the result of >2000 mg/kg suggests a limit test was performed with no mortality.

Handling Precautions and Personal Protective Equipment (PPE)

Given the toxicity profile of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Handle this material in a well-ventilated place, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If handling outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[1]

General Hygiene Practices

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Remove contaminated clothing immediately and wash before reuse.

Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and safety goggles. Avoid dust formation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

-